methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
CAS No.: 1949836-85-4
Cat. No.: VC2870933
Molecular Formula: C12H15BrN2O4S
Molecular Weight: 363.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1949836-85-4 |
|---|---|
| Molecular Formula | C12H15BrN2O4S |
| Molecular Weight | 363.23 g/mol |
| IUPAC Name | methyl 2-(2-imino-5,6-dimethoxy-1,3-benzothiazol-3-yl)acetate;hydrobromide |
| Standard InChI | InChI=1S/C12H14N2O4S.BrH/c1-16-8-4-7-10(5-9(8)17-2)19-12(13)14(7)6-11(15)18-3;/h4-5,13H,6H2,1-3H3;1H |
| Standard InChI Key | LZZMONPPCUOMSI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)N(C(=N)S2)CC(=O)OC)OC.Br |
| Canonical SMILES | COC1=C(C=C2C(=C1)N(C(=N)S2)CC(=O)OC)OC.Br |
Introduction
Chemical Identity and Structural Features
Methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide represents a specialized organic compound within the benzothiazole family. This compound features a benzothiazole core structure with distinctive functional group modifications that contribute to its unique chemical properties. The primary structural components include a benzothiazole heterocyclic system with dimethoxy substituents at positions 5 and 6, an imino group at position 2, and an acetate methyl ester side chain connected to the nitrogen at position 3. The hydrobromide salt formation further modifies its physical properties and solubility characteristics, making it more stable for storage and handling in laboratory settings.
Physical and Chemical Properties
Methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide exhibits specific physical and chemical properties that are essential for understanding its behavior in various applications. The compound has a precise molecular weight of 363.23 g/mol, as determined by summation of the atomic weights of all constituent elements . This molecular weight places it in the medium-sized molecule category, which is typical for specialized organic building blocks used in pharmaceutical and fine chemical synthesis. The molecular structure features a characteristic benzothiazole ring system with methoxy substituents at positions 5 and 6, creating an electron-rich aromatic system with distinctive reactivity patterns.
The presence of the imino group at position 2 of the benzothiazole ring contributes significantly to the compound's chemical reactivity. This functional group can participate in various chemical transformations including nucleophilic additions, condensation reactions, and coordination with metals in certain synthesis pathways. The acetate methyl ester side chain attached to the nitrogen at position 3 provides an additional reactive site for further chemical modifications, particularly through hydrolysis or transesterification reactions that could be valuable in multi-step synthetic procedures.
The hydrobromide salt formation is especially significant for the compound's physical properties and handling characteristics. Salt formation typically enhances stability and often modifies solubility properties compared to the free base form. In this case, the hydrobromide counterion likely improves the compound's shelf-life by reducing susceptibility to degradation from environmental factors such as humidity and oxygen exposure.
Comparative Analysis of Structural Analogs
To better understand the structural significance of methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, a comparison with structurally related compounds provides valuable insights. Several analogs with similar core structures but different substitution patterns have been identified and documented in chemical databases and supplier catalogs. These structural variations typically involve modifications to the substituents on the benzothiazole ring system while maintaining the key functional elements of the core structure.
Table 1: Comparison of Methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate Hydrobromide and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| Methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide | 1949836-85-4 | C₁₂H₁₅BrN₂O₄S | 363.23 | Reference compound with dimethoxy groups at positions 5,6 |
| Methyl 2-(6-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide | 1949836-64-9 | C₁₀H₁₀BrFN₂O₂S | 321.17 | Contains fluoro substituent at position 6 instead of dimethoxy groups |
| Methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide | 1351620-72-8 | C₁₂H₁₅BrN₂O₂S | 331.23 | Contains methyl groups at positions 4,6 instead of dimethoxy groups |
| Methyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide | 1820588-13-3 | C₁₁H₁₃BrN₂O₂S | 317.20 | Contains single methyl group at position 6 |
The systematic variations in these related compounds illustrate the importance of specific substitution patterns on the benzothiazole ring system . Each modification can significantly alter the electronic properties, reactivity, and potential applications of these compounds. The dimethoxy substitution pattern in the target compound creates a more electron-rich aromatic system compared to the methyl-substituted analogs, potentially enhancing its reactivity in certain chemical transformations.
Analytical Characterization
The comprehensive analytical characterization of methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically employs multiple complementary techniques to confirm structure, assess purity, and evaluate physical properties. While specific analytical data for this compound is limited in the available literature, standard analytical approaches for compounds of this structural class would include spectroscopic, chromatographic, and physical characterization methods.
Nuclear Magnetic Resonance (NMR) spectroscopy represents a fundamental technique for structural confirmation, with ¹H and ¹³C NMR providing detailed information about the hydrogen and carbon environments within the molecule. For this compound, characteristic signals would be expected for the aromatic protons of the benzothiazole ring, the methoxy groups, the methyl ester, and the methylene protons of the acetate side chain. These spectral features would provide definitive confirmation of the proposed structure when compared with theoretical predictions.
Mass spectrometry offers complementary structural information through accurate mass determination and fragmentation pattern analysis. High-resolution mass spectrometry would be expected to confirm the molecular formula through precise mass measurement of the molecular ion, while tandem mass spectrometry (MS/MS) could provide valuable information about structural features through characteristic fragmentation pathways. The presence of bromine in the hydrobromide salt would create a distinctive isotope pattern in the mass spectrum due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, providing additional confirmation of the salt form.
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